N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
This compound features a bicyclo[2.2.1]heptane core substituted with three methyl groups (4,7,7-trimethyl), a ketone at position 3, and a carboxamide linkage to a 1,3-benzothiazole moiety.
Properties
Molecular Formula |
C18H20N2O2S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C18H20N2O2S/c1-16(2)17(3)8-9-18(16,10-13(17)21)14(22)20-15-19-11-6-4-5-7-12(11)23-15/h4-7H,8-10H2,1-3H3,(H,19,20,22) |
InChI Key |
LNHUDAPGDCHUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Cyclization: The bicycloheptane structure is formed through a Diels-Alder reaction involving a suitable diene and dienophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes several types of chemical reactions:
Oxidation: The benzothiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential anti-cancer and anti-bacterial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogs and Key Differences
The table below summarizes critical structural and functional differences between the target compound and its analogs:
Functional Group Analysis
- Electron-Withdrawing Groups (e.g., Fluorine, Trifluoromethyl) : The 2,5-difluorophenyl analog (MW 307.34) leverages fluorine's electronegativity to improve metabolic stability and membrane permeability, a common strategy in drug design .
- Halogenated Derivatives (e.g., Bromo) : The bromo-substituted compound () may exhibit enhanced reactivity in cross-coupling reactions or serve as a radiolabeling precursor .
- Heteroatom Modifications : Replacement of the ketone oxygen with a sulfur atom (e.g., 2-oxa vs. 3-thia bridges) alters electronic properties and solubility. For example, the 2-oxa derivative in was utilized in photocatalytic applications due to its stability under light .
Stereochemical and Conformational Considerations
- The compound in , (1R,2R,3R,4S)-3-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid, replaces the carboxamide with a carboxylic acid. This modification significantly impacts solubility (higher acidity) and bioavailability, though stereochemistry (four chiral centers) may complicate synthesis .
Biological Activity
N-(1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2OS |
| Molecular Weight | 274.38 g/mol |
| IUPAC Name | This compound |
The unique bicyclic structure contributes to its biological activity by influencing interactions with biological targets.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have been reported to show promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
-
Cytotoxicity Studies :
- A study showed that related benzothiazole derivatives exhibited IC50 values ranging from 2.5 µM to 6.5 µM against HeLa and HCT116 cancer cell lines .
- The compound's ability to inhibit cell viability was confirmed through dose-response assays, revealing that at concentrations of 10 µM, significant reductions in cell viability were observed .
-
Mechanisms of Action :
- The inhibition of the ATR (ATM and Rad3-related) signaling pathway has been noted as a critical mechanism through which these compounds exert their effects. Specifically, the phosphorylation status of Chk1 was monitored as a marker of ATR pathway inhibition .
- Immunoblot assays indicated that the compound could inhibit pChk1 at concentrations as low as 3.995 µM in HeLa cells .
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity:
- Benzothiazole Moiety : This group is known for enhancing biological activity due to its ability to engage in π-stacking interactions with aromatic residues in target proteins.
- Bicyclic Framework : The rigid bicyclic structure may facilitate specific binding to target enzymes or receptors involved in cancer progression.
Study 1: Anticancer Activity Assessment
A recent investigation into benzothiazole derivatives included this compound among several tested compounds. The study utilized both HeLa and HCT116 cell lines to evaluate cytotoxicity and mechanisms of action.
| Compound | IC50 (HeLa) | IC50 (HCT116) | Mechanism of Action |
|---|---|---|---|
| N-(benzothiazole) | 3.995 µM | 6.553 µM | ATR pathway inhibition |
| Compound 7l | 2.527 µM | 3.670 µM | Apoptosis induction |
The results indicated that the compound significantly reduced cell viability and inhibited key signaling pathways involved in cell survival .
Study 2: Molecular Docking Analysis
Molecular docking studies revealed that the compound binds effectively to the ATR kinase domain, suggesting potential as a targeted therapeutic agent against cancers reliant on this pathway . The binding interactions were comparable to known inhibitors like Torin2, reinforcing the potential for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
